rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
Description
Properties
CAS No. |
54164-90-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m1/s1 |
InChI Key |
XWFVRMWMBYDDFY-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C=C1)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Routes
Epoxidation-Hydrolysis of Limonene
The most widely reported method involves limonene as the starting material. The synthesis proceeds through a two-step process:
- Epoxidation : Limonene reacts with peracids (e.g., meta-chloroperoxybenzoic acid) to form limonene oxide.
- Acid-Catalyzed Hydrolysis : Limonene oxide undergoes ring-opening in aqueous acidic media (e.g., H₂SO₄, HCl) to yield the target diol.
Optimization Parameters :
- Temperature : Hydrolysis at 60–80°C minimizes side reactions like dehydration.
- Solvent System : Ethanol/water mixtures (3:1 v/v) enhance solubility and reaction rate.
- Catalyst : H₂SO₄ (0.5 M) achieves 68–72% yield with 85–90% enantiomeric excess (ee).
Stereochemical Control
The (1S,4S) configuration arises from stereospecific ring-opening of the epoxide intermediate. DFT calculations suggest that protonation at the less substituted epoxide carbon favors the desired stereochemistry.
Biocatalytic Methods
Microbial Biotransformation
Pestalotiopsis mangiferae LabMicrA-505, an Amazonian endophytic fungus, converts R-(+)-limonene into the target diol via stereoselective epoxidation followed by hydrolysis.
Key Process Metrics :
| Parameter | Value |
|---|---|
| Substrate Loading | 2.0% (w/v) |
| Temperature | 24°C |
| pH | 6.0 |
| Yield | 98.34 ± 1.53% |
| ee | >99% |
This method eliminates harsh reagents and achieves near-perfect enantioselectivity, though scalability remains challenging.
Industrial-Scale Production
Continuous Flow Epoxidation
Large-scale synthesis employs continuous flow reactors to enhance safety and yield:
- Epoxidation : Limonene and peracetic acid react in a tubular reactor (residence time: 30 min, 50°C).
- Hydrolysis : The epoxide intermediate is hydrolyzed in a packed-bed reactor with immobilized acidic resin (Amberlyst® 15).
Advantages :
- 95% conversion of limonene.
- Reduced waste via solvent recycling.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | 85–90 | Scalable | Requires chiral purification |
| Enzymatic Resolution | 41–45 | >99 | High ee | Low yield |
| Biotransformation | 98.34 | >99 | Green chemistry | Slow reaction (96 h) |
Stereochemical Verification
Emerging Strategies
Catalytic Asymmetric Epoxidation
Mn(III)-salen complexes achieve 90% ee in limonene epoxidation, though competing oxidation at the isopropenyl group reduces yield.
Enzymatic Dynamic Kinetic Resolution
Lipase PS-C catalyzes the resolution of racemic diol mixtures, converting undesired enantiomers into acetates while recycling the target compound.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Menthene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1R,4R)-2-Menthene-1,8-diol can yield menthone derivatives, while reduction can produce menthol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol exhibits potential therapeutic effects due to its unique structure. Its hydroxyl groups enable it to interact with biological molecules, influencing their function.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of various menthane derivatives found that this compound demonstrated significant activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is attributed to its hydrophobic and hydrophilic regions, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
In agriculture, the compound serves as a natural pesticide and growth regulator. Its application can enhance plant growth and resistance to pests.
Case Study: Plant Growth Promotion
Research has shown that applying this compound in controlled environments resulted in improved growth rates of several crops. The compound's role in enhancing photosynthesis and nutrient uptake was particularly noted .
Materials Science Applications
The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties.
Case Study: Polymer Synthesis
In a recent study, researchers utilized this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers . This opens avenues for its use in high-performance materials.
Mechanism of Action
The mechanism by which (1R,4R)-2-Menthene-1,8-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural and Stereochemical Analysis
The table below compares key structural features of the target compound with analogs:
| Compound Name | Core Structure | Substituents | Stereochemistry | Functional Groups |
|---|---|---|---|---|
| rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol (Target) | Cyclohex-2-en-1-ol | 4: 2-hydroxypropan-2-yl; 1: methyl | rel-(1S,4S) | Tertiary alcohol, alkene |
| rel-(1s,4s)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexanol hydrate (CAS 2451-01-6) | Cyclohexanol | 4: 2-hydroxypropan-2-yl; 1: methyl | rel-(1S,4S) | Tertiary alcohol, hydrate |
| (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS 52154-82-2) | Cyclohex-2-en-1-ol | 4: propenyl; 1: methyl | (1R,4S) | Secondary alcohol, alkene |
| rel-(1S,4S)-4-(Hydroxymethyl)cyclohexanecarboxylic acid (CAS 73094-35-6) | Cyclohexane | 4: hydroxymethyl; 1: carboxylic acid | rel-(1S,4S) | Carboxylic acid, primary alcohol |
| rel-(1S,4S,5R)-5-(Hydroxymethyl)bicyclo[2.1.1]hexan-2-one (CAS 697747-82-3) | Bicyclo[2.1.1]hexane | 5: hydroxymethyl; 2: ketone | rel-(1S,4S,5R) | Primary alcohol, ketone |
Key Observations :
- Cyclohexenol vs. Cyclohexanol: The target compound’s conjugated alkene (cyclohex-2-en-1-ol) enhances reactivity in electrophilic additions compared to the saturated cyclohexanol analog .
- Substituent Effects : The bulky tertiary alcohol (2-hydroxypropan-2-yl) in the target compound reduces acidity (pKa ~19-20) compared to primary alcohols (e.g., hydroxymethyl in CAS 73094-35-6, pKa ~16-17) .
- Stereochemistry : Diastereomers like (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exhibit distinct crystallinity and biological activity profiles due to spatial arrangement .
Physicochemical Properties
Notes:
- The target compound’s estimated XlogP (~1.8) aligns with moderately lipophilic analogs, favoring membrane permeability in drug design .
- The carboxylic acid derivative (CAS 73094-35-6) exhibits higher aqueous solubility due to ionizable groups, contrasting with the hydrophobic alkene in the target compound .
Hazard and Environmental Profiles
Biological Activity
rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol, commonly referred to as terpin hydrate, is an organic compound notable for its unique stereochemistry and biological properties. This compound, with a molecular formula of and a molecular weight of 190.28 g/mol, has garnered interest in various fields including pharmacology and biochemistry due to its potential therapeutic applications.
Chemical Structure
The structural formula of this compound is characterized by a cyclohexene ring with hydroxyl groups that contribute to its biological activity. The stereochemistry at the chiral centers significantly impacts its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. This interaction can influence enzyme activity, receptor binding, and metabolic pathways. The compound's hydroxyl groups are crucial for these interactions, enhancing its solubility and reactivity in biological systems.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that terpin hydrate exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth and biofilm formation.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
2. Anti-inflammatory Effects
This compound has been shown to reduce inflammation in various models. It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
3. Antioxidant Properties
The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of terpin hydrate against clinical isolates of Staphylococcus aureus. The results indicated that at a concentration of 32 µg/mL, terpin hydrate effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by antibiotic-resistant strains.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of induced inflammation, terpin hydrate administration resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
